![molecular formula C12H16O3 B13582507 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol is an organic compound that features a benzo-dioxin moiety fused with a propanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Benzo-dioxin Ring: The benzo-dioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Alkylation: The benzo-dioxin intermediate is then subjected to alkylation using a suitable alkyl halide to introduce the 2-methylpropan-1-ol group.
Reduction: The final step involves the reduction of the intermediate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmaceuticals: Explored for its potential use in the development of new drugs.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Polymers: Incorporated into polymer structures to enhance their properties.
作用机制
The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-2-ol: Similar structure but with a different hydroxyl group position.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Structural Features: The unique combination of the benzo-dioxin ring and the propanol group.
Reactivity: Distinct reactivity patterns due to the specific arrangement of functional groups.
Applications: Broader range of applications in various fields compared to similar compounds.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3 |
InChI 键 |
HYGSFFHBBPUWDE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



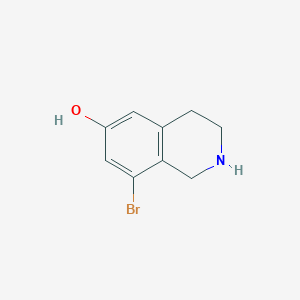
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
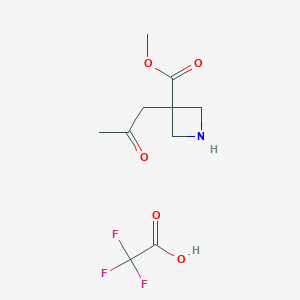
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
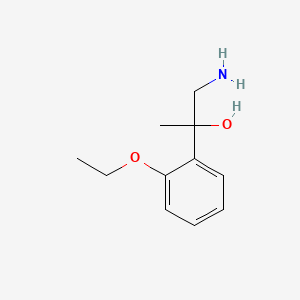
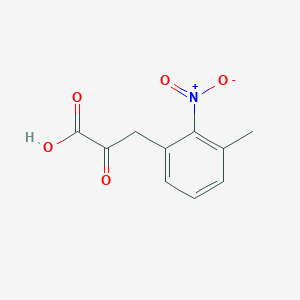
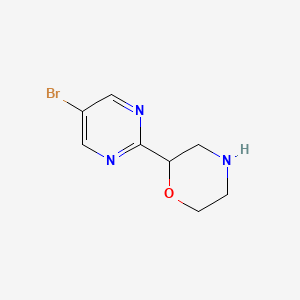
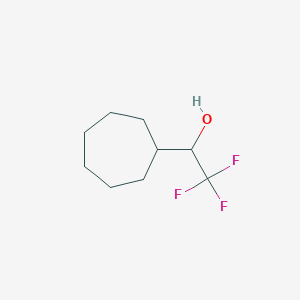
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
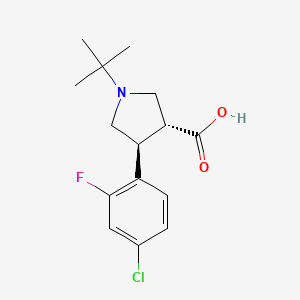


![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
